1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzodioxins family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . This compound is one of 75 chlorinated dibenzo-P-dioxin congeners .
Preparation Methods
1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-P-dioxin. Industrial production methods often involve high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) to detect and measure the compound in environmental matrices . The compound can also be formed as a by-product during the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing substances .
Chemical Reactions Analysis
1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin has several scientific research applications. It is used in studies related to toxicology, environmental science, and chemistry. The compound is also used to investigate the biochemical and toxic effects of halogenated aromatic hydrocarbons, as well as its role in cell-cycle regulation and the development and maturation of tissues . Additionally, it is involved in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Mechanism of Action
The mechanism of action of 1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin involves its function as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Comparison with Similar Compounds
1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzodioxins, such as 2,3,7,8-Tetrachlorodibenzo-P-dioxin, 1,2,3,7,8-Pentachlorodibenzo-P-dioxin, and 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin . These compounds share similar structures and properties but differ in the number and positions of chlorine atoms attached to the dibenzo-P-dioxin moiety . The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical behavior and toxicity .
Biological Activity
1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and biological toxicity. This article discusses the biological activity of HxCDD, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
HxCDD is characterized by six chlorine atoms attached to a dibenzo-p-dioxin structure. Its chemical formula is C12H2Cl6O2, and it is one of several congeners in the dioxin family. The presence of multiple chlorine atoms contributes to its stability and bioaccumulation potential in living organisms.
Mechanisms of Toxicity
HxCDD exhibits biological activity primarily through interactions with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the effects of various environmental toxins. Upon binding to AhR, HxCDD influences gene expression related to:
- Cell proliferation
- Apoptosis
- Immune response
- Endocrine disruption
Dose-Response Relationships
Research indicates that HxCDD's effects are dose-dependent, with significant variations in toxicity observed at different exposure levels. For instance:
- Low doses (0.05 - 1.25 µg/kg) may lead to slight increases in body weight but can inhibit metabolic pathways such as phosphoenolpyruvate carboxykinase (PEPCK) activity.
- High doses (3.2 - 80 µg/kg) result in marked reductions in body weight and significant hepatic changes including necrosis and carcinogenic outcomes in animal models .
Animal Studies
Several studies have investigated the carcinogenic potential of HxCDD:
- In a study involving Osborne-Mendel rats and B6C3F1 mice exposed to various doses of HxCDD over 104 weeks, significant increases in hepatocellular carcinoma were observed at higher doses in both male and female subjects .
Table 1: Carcinogenic Effects of HxCDD in Animal Models
Species | Dose (µg/kg/week) | Observed Effects |
---|---|---|
Male Rats | 5.0 | Increased incidence of liver tumors |
Female Rats | 10 | Significant liver neoplasia |
Male Mice | 80 | Hepatocellular adenomas increased |
Female Mice | 10 | Dose-related increase in tumors |
Human Studies
The Seveso disaster provides critical insights into human exposure effects. Following the industrial accident that released high levels of dioxins into the environment, health studies revealed:
- Increased rates of chloracne and potential links to long-term conditions such as diabetes and cardiovascular diseases among exposed populations .
Biotransformation and Metabolism
HxCDD undergoes biotransformation in biological systems. It has been shown that specific bacterial strains can metabolize HxCDD into less toxic metabolites such as tetrachlorocatechol and tetrachlorophenol. This metabolic pathway is crucial for understanding the environmental degradation processes of dioxins .
Case Studies
Case Study: Seveso Disaster
The Seveso incident led to extensive epidemiological studies assessing long-term health impacts on exposed individuals. Findings indicated an association between dioxin exposure and various health issues including immune dysfunction and reproductive health problems .
Case Study: Endometriosis and Dioxins
Research has suggested a correlation between elevated serum levels of dioxins (including HxCDD) and increased risk for endometriosis among women. This highlights the endocrine-disrupting potential of HxCDD .
Properties
IUPAC Name |
1,2,4,6,8,9-hexachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-12-8(18)4(14)2-6(16)10(12)19-9/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URELDHWUZUWPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074068 | |
Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-09-8 | |
Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6,8,9-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VU8W4KXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.